(3-Methoxyphenyl)(thiophen-3-yl)methanol
Overview
Description
(3-Methoxyphenyl)(thiophen-3-yl)methanol is an organic compound that features a methoxyphenyl group and a thiophenyl group attached to a central methanol moiety. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of both phenyl and thiophene rings. These properties make it a valuable subject for research in various scientific fields, including organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)(thiophen-3-yl)methanol typically involves the reaction of 3-methoxybenzaldehyde with thiophene-3-carbaldehyde in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the aldehyde groups to alcohols under mild conditions.
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Step 1: Formation of the Intermediate
- React 3-methoxybenzaldehyde with thiophene-3-carbaldehyde in an appropriate solvent such as ethanol.
- Add sodium borohydride slowly to the reaction mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours until the reduction is complete.
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Step 2: Isolation and Purification
- Quench the reaction by adding water and then extract the product using an organic solvent such as dichloromethane.
- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography using a suitable eluent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative reducing agents and catalysts may be employed to optimize the reaction conditions and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl)(thiophen-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of (3-Methoxyphenyl)(thiophen-3-yl)ketone or (3-Methoxyphenyl)(thiophen-3-yl)aldehyde.
Reduction: Formation of (3-Methoxyphenyl)(thiophen-3-yl)alkane.
Substitution: Formation of various substituted derivatives depending on the electrophilic reagent used.
Scientific Research Applications
(3-Methoxyphenyl)(thiophen-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and electrochromic devices.
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)(thiophen-3-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxyphenyl and thiophenyl groups can enhance its binding affinity and specificity towards these targets, leading to desired biological outcomes. The exact pathways involved may vary depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- (3-Methoxyphenyl)(thiophen-2-yl)methanol
- (4-Methoxyphenyl)(thiophen-3-yl)methanol
- (3-Methoxyphenyl)(furan-3-yl)methanol
Uniqueness
(3-Methoxyphenyl)(thiophen-3-yl)methanol is unique due to the specific positioning of the methoxy group on the phenyl ring and the thiophenyl group on the thiophene ring. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The combination of methoxyphenyl and thiophenyl groups also imparts specific electronic and steric properties that can be advantageous in various applications.
Properties
IUPAC Name |
(3-methoxyphenyl)-thiophen-3-ylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2S/c1-14-11-4-2-3-9(7-11)12(13)10-5-6-15-8-10/h2-8,12-13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPPEGQHZODPPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CSC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301280795 | |
Record name | α-(3-Methoxyphenyl)-3-thiophenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944530-74-9 | |
Record name | α-(3-Methoxyphenyl)-3-thiophenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944530-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-(3-Methoxyphenyl)-3-thiophenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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